1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol
Overview
Description
1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol is a useful research compound. Its molecular formula is C10H12BrNO3 and its molecular weight is 274.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
Researchers have explored innovative synthesis methods involving compounds similar to 1-(4-Bromophenyl)-2-methyl-2-nitropropan-1-ol. For instance, Soengas and Estévez (2010) reported a method for preparing 2-nitroalkan-1-ols, which are structurally related to the compound , via indium-promoted reactions. This method showed promise in the synthesis of branched iminosugar derivatives (Soengas & Estévez, 2010).
Mechanistic Studies in Organic Synthesis
The study of the kinetics and mechanism of certain reactions involving similar compounds has been a subject of interest. For example, Belikov et al. (1970) investigated the rates of decomposition of compounds including 1-N-methylamino-2-methyl-2-nitropropane and others in water, providing insights into reaction mechanisms (Belikov et al., 1970).
Applications in Magnetic Materials
In a study focusing on magnetic materials, Yong and Jiben (2016) synthesized a novel photomodulation magnetic molecular-based magnet using a compound involving 2-nitropropane, which is structurally related to this compound. This research highlighted the potential of such compounds in applications like information storage and magnetic imaging (Yong & Jiben, 2016).
Development of New Pharmaceutical Compounds
Isakhanyan et al. (2008) explored the synthesis of tertiary amino alcohols, which are analogs to Trihexyphenidyl, using 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one, a compound sharing a similar structure to the compound of interest. This research contributes to the development of new pharmaceutical compounds (Isakhanyan et al., 2008).
Properties
IUPAC Name |
1-(4-bromophenyl)-2-methyl-2-nitropropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,12(14)15)9(13)7-3-5-8(11)6-4-7/h3-6,9,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLHYPHMTPDZEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)Br)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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